Bromothymol Blue sodium
Description
Chemical Identity and Structural Characterization of Bromothymol Blue Sodium Salt
Systematic Nomenclature and Molecular Formula Analysis
This compound salt possesses multiple systematic names that reflect its complex chemical structure and functional groups. The compound is formally designated as sodium 2-[(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate. Alternative nomenclature includes 3,3'-dibromothymolsulfonephthalein sodium salt and bromothymol sulfone phthalein sodium salt. The compound is also known by the systematic name phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, monosodium salt.
The molecular formula of this compound salt is established as C₂₇H₂₇Br₂NaO₅S. This composition indicates a complex organic molecule containing twenty-seven carbon atoms, twenty-seven hydrogen atoms, two bromine atoms, one sodium atom, five oxygen atoms, and one sulfur atom. The molecular weight is consistently reported as 646.36-646.37 grams per mole across multiple sources. The Chemical Abstracts Service registry number for this compound is 34722-90-2, with the European Community number designated as 252-169-7.
The compound demonstrates specific physical properties that contribute to its analytical utility. The melting point ranges from 200-202°C, while the density is reported as approximately 0.99 grams per cubic centimeter. This compound salt exhibits water solubility, making it practical for aqueous analytical applications. The compound appears as a dark yellowish green to light orange powder in its solid form, with color variations dependent on pH conditions in solution.
Crystallographic Structure and Conformational Isomerism
This compound salt exhibits complex structural characteristics that are fundamentally dependent on solution pH conditions. The compound demonstrates conformational isomerism through distinct structural forms that correspond to different ionization states. At pH values below the dissociation constant, the molecule adopts a cyclic nonionized form, while at pH values above the dissociation constant, it transforms to an open ionized form. This pH-dependent structural transition is responsible for the compound's indicator properties and color changes.
The thermodynamic acid dissociation constant (pKₐ) of this compound salt is established at 7.5, although practical values around 7.0-7.1 are commonly cited. This dissociation constant represents the pH at which exactly fifty percent of the molecules exist in the ionized form and fifty percent in the nonionized form. The structural transition involves significant electronic rearrangement, with the yellow form characterized as a negatively charged species with -1 charge, while the blue form carries a -2 charge.
Quantum chemical calculations using density functional theory have revealed that Bromothymol Blue molecules adopt a pure quinoid form in acidic solutions and a quinoid-phenolate form in alkaline solutions. Time-dependent density functional theory calculations successfully account for the peak shifts observed in electronic spectra during these structural transitions. The conjugated system responsible for the color changes involves extensive delocalization of electrons across the aromatic ring systems and the central methine bridge.
The crystal structure analysis indicates that thin films of the compound exhibit a monoclinic crystal system. X-ray diffraction studies have confirmed the structural properties of the compound, with crystallographic data providing detailed information about atomic arrangements and intermolecular interactions. The presence of two bromine atoms in the molecular structure contributes to the compound's electron-withdrawing properties, which influence its pH-responsive behavior and spectroscopic characteristics.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound salt through analysis of hydrogen environments within the molecule. ¹H Nuclear Magnetic Resonance spectra obtained at 89.56 MHz in deuterated chloroform reveal characteristic chemical shifts that correspond to specific proton environments. The aromatic region displays multiple signals between 6.6 and 7.9 parts per million, reflecting the complex aromatic system present in the molecule.
Specific chemical shift assignments include signals at 7.945, 7.923, 7.889, and 7.881 parts per million corresponding to aromatic protons on the benzene rings. The isopropyl groups contribute characteristic patterns, with methyl protons appearing around 1.0-1.1 parts per million and the methine protons of the isopropyl groups resonating around 3.2-3.4 parts per million. The methyl groups attached to the aromatic rings generate signals around 2.15 parts per million.
Integration patterns in the Nuclear Magnetic Resonance spectrum confirm the molecular formula and structural assignments. The spectrum shows relative integrations that correspond to the expected number of protons in each chemical environment. Complex coupling patterns observed in the aromatic region reflect the substitution patterns on the benzene rings and the electronic effects of the bromine substituents and hydroxyl groups.
| Chemical Shift (ppm) | Relative Integration | Assignment |
|---|---|---|
| 7.945-7.881 | Multiple signals | Aromatic protons |
| 6.648 | 273 | Aromatic proton |
| 3.352-3.197 | 111-30 | Isopropyl methine protons |
| 2.155 | 1000 | Aromatic methyl groups |
| 1.075-0.960 | 854-405 | Isopropyl methyl groups |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound salt provides crucial information about molecular fragmentation pathways and structural confirmation. High-resolution mass spectrometry coupled with liquid chromatography and diode array detection has been employed to identify the parent compound and its impurities. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the molecular weight of 646 atomic mass units.
Fragmentation patterns reveal characteristic losses that confirm the structural features of the molecule. The compound exhibits fragmentation through loss of bromine radicals, followed by consecutive losses of methyl radicals. Significant fragment ions are observed at mass-to-charge ratios of 315.0699 and 155.9888, which provide structural confirmation for specific portions of the molecule. These fragmentation patterns are consistent with the proposed chemical structure and support the systematic nomenclature assignments.
Impurity analysis through mass spectrometry has identified several related compounds present in commercial samples. Thymol blue appears as a major impurity with the molecular formula C₂₇H₃₀O₅S, detected by the deprotonated ion at mass-to-charge ratio 465.1741. Additional isomeric impurities with molecular formula C₂₇H₂₉O₅BrS are detected at mass-to-charge ratio 543.0847. The similarity of ultraviolet-visible spectra and fragmentation patterns between these impurities and the main compound confirms their structural relationships.
Ultraviolet-Visible Absorption Spectroscopy
Ultraviolet-visible absorption spectroscopy reveals the pH-dependent electronic transitions that are fundamental to the indicator properties of this compound salt. The compound exhibits distinctly different absorption characteristics depending on the protonation state of the molecule. In acidic conditions, the protonated form displays peak absorption at 427 nanometers, resulting in yellow light transmission. The deprotonated form in basic conditions shows peak absorption at 602 nanometers, transmitting blue light.
The absorption maximum for the sodium salt form is reported at 392 nanometers, with a secondary maximum at 615 nanometers. The extinction coefficient at 614-618 nanometers in 0.1 M sodium hydroxide solution is established as ≥35,000 at a concentration of 0.005 grams per liter. These spectroscopic parameters provide quantitative measures for analytical applications and concentration determinations.
Multivariate analysis of pH-dependent ultraviolet-visible spectra has revealed that only two chemical species are adequate to fully account for the color changes observed across the pH range. Principal component analysis clearly demonstrates the presence of these two distinct electronic states. The visual transition interval occurs between pH 6.0 and 7.6, with the color change from yellow to blue representing the fundamental electronic rearrangement accompanying proton dissociation.
Time-dependent density functional theory calculations successfully reproduce the experimentally observed peak shifts in the electronic spectra. These theoretical calculations confirm that the spectroscopic changes result from alterations in the conjugated system upon protonation/deprotonation. The highly conjugated structure in the deprotonated form accounts for the significant bathochromic shift to longer wavelengths and the corresponding blue coloration.
| pH Condition | Absorption Maximum (nm) | Color | Protonation State |
|---|---|---|---|
| Acidic (< 6.0) | 427 | Yellow | Protonated |
| Neutral (~7.0) | 392, 615 | Green | Mixed |
| Basic (> 7.6) | 602 | Blue | Deprotonated |
Properties
IUPAC Name |
sodium;2-[(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28Br2O5S.Na/c1-13(2)18-11-20(15(5)24(28)26(18)30)23(17-9-7-8-10-22(17)35(32,33)34)21-12-19(14(3)4)27(31)25(29)16(21)6;/h7-14,30H,1-6H3,(H,32,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFVGALBGZKGW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(C)C)C(=C2C=C(C(=O)C(=C2C)Br)C(C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Br2NaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067866 | |
| Record name | Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium bromothymol Blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12478 | |
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CAS No. |
34722-90-2 | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-3-methyl-6-(1-methylethyl)-, sodium salt (1:1) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium alpha-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium α-(3-bromo-5-isopropyl-4-oxo-2-methyl-2,5-cyclohexadienylidene)-2-(3-bromo-4-hydroxy-5-isopropyl-2-methylphenyl)toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
Thymol blue undergoes bromination at the para positions relative to the hydroxyl groups, facilitated by the electron-donating methyl and isopropyl substituents. The reaction proceeds via an electrophilic aromatic substitution mechanism, with bromine (Br₂) acting as the electrophile in the presence of glacial acetic acid as both solvent and catalyst. The stoichiometric ratio of thymol blue to bromine is critical, with optimal yields achieved at a 1:1 molar ratio.
Key Reaction Parameters:
-
Solvent: Glacial acetic acid (≥99.5% purity)
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Temperature: 40–50°C (controlled to prevent over-bromination)
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Time: 4–6 hours (post-bromine addition)
Industrial-Scale Protocols
Patent CN102276577A outlines a scalable method:
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Bromination:
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1.5 kg thymol blue is dissolved in 6,000 mL glacial acetic acid under mechanical stirring.
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437.5 mL liquid bromine (dissolved in 600 mL glacial acetic acid) is added dropwise at 40°C, maintaining temperature ≤45°C.
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The mixture is heated to 50°C and held for 4 hours, yielding a reddish-brown suspension.
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Upon cooling to 30°C, light pink crystalline bromothymol blue is filtered and washed with cold glacial acetic acid.
-
-
Yield and Purity:
Conversion to Sodium Salt: Alkalinization and Purification
Bromothymol blue is converted to its water-soluble sodium salt through neutralization with sodium hydroxide (NaOH). This step replaces the sulfonic acid proton with a sodium ion, enhancing aqueous solubility.
Alkalinization Process
Patent CN102250057A details the salt formation:
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Neutralization:
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100 g NaOH is dissolved in 1,000 mL deionized water to form a 10% (w/v) solution.
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1,167 g bromothymol blue is added gradually, and the mixture is heated to 60°C with stirring for 2 hours.
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The solution turns deep blue, indicating complete salt formation.
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-
Isolation:
Critical Parameters:
-
NaOH Stoichiometry: A 1:1 molar ratio of bromothymol blue to NaOH ensures complete neutralization.
-
Temperature Control: Excessive heat (>70°C) degrades the indicator, causing a hypsochromic shift in absorbance.
| Parameter | Specification | Test Method |
|---|---|---|
| Appearance | Dark green to orange-brown powder | Visual inspection |
| Solubility (0.1% in water) | Clear solution | USP <611> |
| UV-Vis λmax | 602 nm (basic form) | Spectrophotometry |
| Transition pH range | 6.0 (yellow) – 7.6 (blue) | Potentiometric titration |
| Assay (HPLC) | ≥98.0% | Reverse-phase HPLC |
Alternative Synthesis Routes and Modifications
Solvent-Free Bromination
A modified approach eliminates glacial acetic acid by using bromine vapor in a fluidized-bed reactor. This method reduces solvent waste and improves reaction kinetics but requires precise control of bromine partial pressure.
Advantages:
Nanoscale Synthesis for Sensor Applications
Recent studies describe the synthesis of this compound salt nanoparticles (20–50 nm) via microemulsion templating:
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Bromothymol blue is dispersed in a water-in-oil emulsion (Tween 80/hexane).
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NaOH solution is added dropwise, forming nanoparticles with enhanced surface area.
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The product exhibits a 0.052 V/pH response slope, nearing the Nernstian ideal (0.059 V/pH).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: Bromothymol Blue sodium salt undergoes various chemical reactions, including:
Acid-Base Reactions: It acts as a weak acid in solution and can exist in protonated or deprotonated forms, appearing yellow or blue, respectively.
Complex Formation: It forms complexes with various ions, which can be used in spectrophotometric analysis.
Common Reagents and Conditions:
Acid-Base Reactions: Common reagents include hydrochloric acid and sodium hydroxide.
Complex Formation: Reagents such as metal ions and organic solvents are used to form complexes with this compound salt.
Major Products Formed:
Scientific Research Applications
Bromothymol Blue sodium salt has a wide range of applications in scientific research, including:
Mechanism of Action
Bromothymol Blue sodium salt acts as a pH indicator by undergoing a color change in response to pH variations. In acidic solutions, it appears yellow due to the protonated form, while in basic solutions, it appears blue due to the deprotonated form. The color change is due to the deprotonation of the neutral form, resulting in a highly conjugated structure that absorbs light differently .
Comparison with Similar Compounds
Bromocresol Green
- Chemical Profile : Prepared as a 0.025% solution in NaOH, indicating lower solubility in neutral water compared to bromothymol blue sodium salt .
- pH Range : 3.8–5.4 (yellow to blue), suited for acidic-to-neutral transitions.
- Applications : Less sensitive in drug assays compared to bromothymol blue, which exhibits higher molar absorptivity .
Methyl Red
Phenolphthalein Sodium Salt
- Chemical Profile : Component of universal indicators, transitioning at pH 8.2–10.0 (colorless to pink).
- Applications: Limited to strongly basic conditions, unlike bromothymol blue’s neutral-range specificity .
Thymol Blue Monosodium Salt
Table 1. Comparative Analysis of pH Indicators
Research Findings and Distinguishing Features
Sensitivity and Selectivity
- This compound salt demonstrates superior sensitivity in drug assays, with a lidocaine detection limit of 4.96×10⁻⁷ mol/L . Bromocresol green lacks comparable molar absorptivity .
- In halochromic textiles, bromothymol blue pairs with methyl red to create pH-responsive color shifts, leveraging its narrow transition range for precise neutral-pH detection .
Solubility and Preparation
- This compound salt requires 24-hour preparation for complete dissolution, unlike methyl red or phenolphthalein, which dissolve rapidly in organic solvents .
- Its ionization state depends on pH: cyclic non-ionized form dominates below pH 7.1, while the ionized form prevails above 7.1, affecting solubility and reactivity .
Environmental and Industrial Impact
- Despite concerns about synthetic pollutants, this compound salt remains critical in pharmaceutical and environmental testing due to its irreplaceable specificity .
Biological Activity
Bromothymol Blue (BTB) sodium salt is a widely used pH indicator with notable biological activities. Its ability to change color in response to pH variations makes it particularly useful in various biological and chemical applications. This article delves into the biological activity of BTB sodium salt, highlighting its mechanisms, applications, and relevant research findings.
Bromothymol Blue sodium salt is a sulfonephthalein dye that exhibits distinct color changes depending on the pH of the solution:
- Yellow at pH < 6.0
- Green at pH 6.0 to 7.6
- Blue at pH > 7.6
This behavior is attributed to the protonation and deprotonation of the dye, which alters its electronic structure and consequently its color. The peak absorption wavelengths also shift, with the protonated form absorbing light at approximately 427 nm and the deprotonated form at around 602 nm .
Applications in Biological Research
BTB sodium salt has several applications in biological research, particularly as a pH indicator in various assays:
- Photosynthesis Studies : BTB is employed to observe photosynthetic activity by monitoring changes in CO2 concentration, which affects the pH of the solution. As CO2 dissolves in water, it forms carbonic acid, leading to a color change from green to yellow, indicating increased acidity .
- Enzyme Activity Monitoring : It has been used alongside phenol red to monitor enzyme activities such as those from fungal asparaginase. The color change indicates shifts in pH associated with enzymatic reactions .
- Urine Testing : A method involving urease and BTB for detecting urea in agricultural products has been developed, showcasing its utility in food safety and quality control .
- Chemical Sensing Platforms : Recent innovations have integrated BTB into wearable sensors for real-time pH monitoring, which can be applied in clinical diagnostics and environmental monitoring .
Case Studies and Research Findings
Several studies have highlighted the diverse applications and implications of BTB sodium salt in biological contexts:
- Phase Behavior Studies : Research by Huang et al. (2018) explored how BTB influences phase behavior in polyelectrolyte solutions, crucial for understanding drug delivery systems .
- Liposomal Damage Assessment : Walde et al. (1987) examined the interactions between bile salts and lipid membranes using BTB as an indicator, contributing to insights into membrane stability under various conditions .
- Safety Assessments : The Scientific Committee on Consumer Safety (SCCS) evaluated the safety of BTB when used in cosmetic products, concluding that while it can be used safely at certain concentrations, further toxicological data are necessary for comprehensive safety assessments .
Data Tables
The following table summarizes key properties and findings related to this compound salt:
| Property/Study | Description |
|---|---|
| Chemical Formula | C27H28Br2NaO5S |
| pH Range | Color changes from yellow (<6) to blue (>7.6) |
| Applications | Photosynthesis studies, enzyme activity monitoring, urine testing |
| Key Studies | Huang et al. (2018), Walde et al. (1987), SCCS Opinion (2023) |
| Safety Concerns | Requires further toxicological data for cosmetic use |
Q & A
Q. What is the optimal method for preparing a 0.04% Bromothymol Blue sodium salt solution for pH indication in neutral pH environments?
this compound salt (BTB-Na) is typically prepared by dissolving 0.1 g of the solid in 16 mL of 0.01 M sodium hydroxide (NaOH) to solubilize the indicator, followed by dilution with deionized water to a final volume of 250 mL. This yields a 0.04% (w/v) solution suitable for pH indication in neutral ranges (6.0–7.6) . Ensure the solution is stored in an amber bottle to prevent photodegradation. Calibrate the indicator using buffer solutions at pH 6.0 (yellow), 7.0 (green), and 7.6 (blue) to validate its transition range .
Q. How does this compound salt function as a pH indicator in microbiological media, and what are its color transition ranges under different pH conditions?
BTB-Na is a sulfonephthalein dye that undergoes structural changes in response to pH. In acidic conditions (pH < 6.0), it appears yellow due to protonation of the sulfonate group. In alkaline conditions (pH > 7.6), deprotonation results in a blue color, with a green intermediate at neutral pH (6.0–7.6) . This makes it ideal for monitoring neutralization reactions or microbial growth media where pH shifts indicate metabolic activity (e.g., carbon dioxide production in cell cultures) .
Advanced Research Questions
Q. How can researchers address inconsistencies in colorimetric data when using BTB-Na in complex biological buffers containing proteins or lipids?
Interference from biomolecules (e.g., albumin or phospholipids) can alter BTB-Na’s apparent pKa or cause spectral shifts. To mitigate this:
- Control experiments : Compare BTB-Na’s behavior in the presence/absence of the biological matrix.
- Alternative buffers : Use phosphate-buffered saline (PBS) instead of Tris or HEPES, as divalent cations in PBS minimize dye aggregation .
- Dual-wavelength analysis : Measure absorbance at both 435 nm (acidic form) and 616 nm (basic form) to correct for background interference .
Q. What experimental parameters must be controlled when integrating BTB-Na into a potentiometric sensor for acid-base titrations?
For electrode-based applications (e.g., glass/indicator sensors):
- Electrode preparation : Immobilize BTB-Na on a conductive substrate (e.g., tetraethyl orthosilicate film) to ensure stability during titration .
- Ionic strength : Maintain consistent electrolyte concentrations (e.g., 0.1 M NaCl) to avoid shifts in the Nernstian response.
- Temperature control : BTB-Na’s pKa is temperature-sensitive; conduct titrations at 25°C ± 1°C .
Q. In adsorption studies using BTB-Na as a model anionic dye, how do pH and ionic strength affect binding efficiency to nanomaterials like Fe₃O₄-chitosan composites?
BTB-Na adsorption is governed by electrostatic interactions. At pH > 7, the dye’s sulfonate groups are deprotonated, enhancing binding to positively charged surfaces (e.g., chitosan at pH 5–6). However, high ionic strength (>0.5 M NaCl) can shield charges, reducing adsorption efficiency by 30–40% . Optimize pH using nitric acid or NaOH, and validate with zeta potential measurements of the nanomaterial surface.
Data Contradiction and Validation
Q. Why might BTB-Na-stained solutions exhibit unexpected color retention after neutralization, and how can this be resolved?
Residual alkalinity (e.g., excess NaOH) or incomplete salt crystallization can leave BTB-Na in its blue form despite neutralization. To resolve:
- Titration validation : Use a pH meter to confirm endpoint neutrality.
- Recrystallization : Purify the salt by cooling a saturated solution to precipitate unbound dye .
- Alternative indicators : For highly buffered systems, combine BTB-Na with phenol red to cross-validate pH shifts .
Methodological Optimization
Q. What strategies improve the stability of BTB-Na in long-term cell culture experiments?
BTB-Na degrades under prolonged light exposure or oxidative conditions. To enhance stability:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
